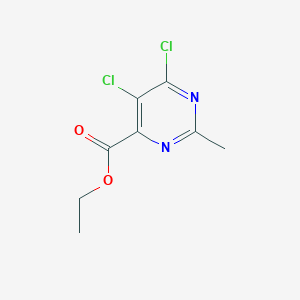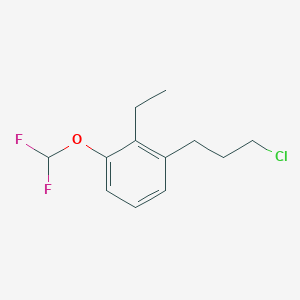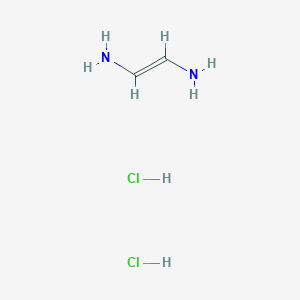
(E)-ethene-1,2-diamine,dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethene-1,2-diamine,dihydrochloride is an organic compound that belongs to the class of ethylenediamines It is a derivative of ethylenediamine, where the ethene backbone is substituted with two amino groups, and it is further stabilized by forming a dihydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethene-1,2-diamine,dihydrochloride typically involves the reaction of ethylenediamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:
H2NCH2CH2NH2+2HCl→H2NCH2CH2NH2⋅2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethene-1,2-diamine,dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form ethylenediamine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethylenediamine.
Substitution: N-substituted ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
(E)-ethene-1,2-diamine,dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of (E)-ethene-1,2-diamine,dihydrochloride involves its ability to interact with various molecular targets. The amino groups can form coordination complexes with metal ions, making it an effective chelating agent. Additionally, its reactivity with electrophiles allows it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: The parent compound without the dihydrochloride salt.
N,N’-dimethylethylenediamine: A derivative with methyl groups on the nitrogen atoms.
N,N’-diethylethylenediamine: A derivative with ethyl groups on the nitrogen atoms.
Uniqueness
(E)-ethene-1,2-diamine,dihydrochloride is unique due to its dihydrochloride salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in applications where solubility and stability are critical factors.
Propiedades
Fórmula molecular |
C2H8Cl2N2 |
|---|---|
Peso molecular |
131.00 g/mol |
Nombre IUPAC |
(E)-ethene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C2H6N2.2ClH/c3-1-2-4;;/h1-2H,3-4H2;2*1H/b2-1+;; |
Clave InChI |
HBEFACBAKARWQI-SEPHDYHBSA-N |
SMILES isomérico |
C(=C/N)\N.Cl.Cl |
SMILES canónico |
C(=CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)
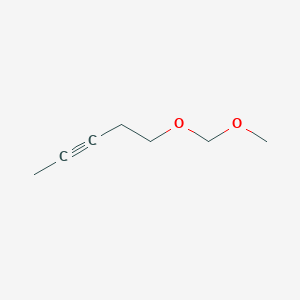
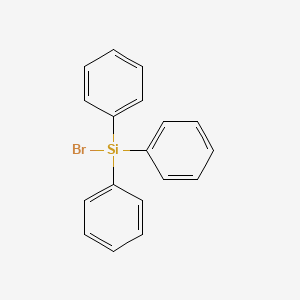
![(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14066010.png)







